molecular formula C9H7ClN2O3S B12218586 4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine

4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine

Cat. No.: B12218586
M. Wt: 258.68 g/mol
InChI Key: IHAKSWHWHQSKHO-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a chlorophenyl ring, which is further connected to an oxazole ring with an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-amino-1,2-oxazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives of the original compound.

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The oxazole ring may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine is unique due to its combination of a sulfonyl group, chlorophenyl ring, and oxazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H7ClN2O3S

Molecular Weight

258.68 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-1,2-oxazol-5-amine

InChI

InChI=1S/C9H7ClN2O3S/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-15-9(8)11/h1-5H,11H2

InChI Key

IHAKSWHWHQSKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(ON=C2)N)Cl

Origin of Product

United States

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